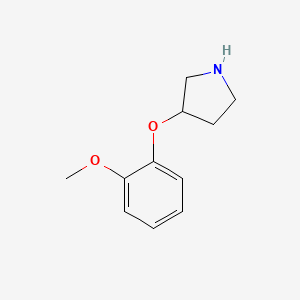

3-(2-Methoxyphenoxy)pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Methoxyphenoxy)pyrrolidine is a chemical compound with the linear formula C11H15O2N1 . It is used in laboratory chemicals and for the synthesis of substances .

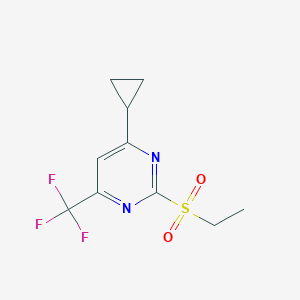

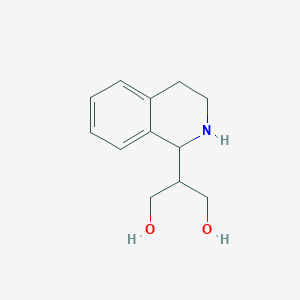

Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring attached to a methoxyphenyl group . The compound has a molecular weight of 193.24 g/mol . The InChI (IUPAC International Chemical Identifier) of the compound is InChI=1S/C11H15NO2/c1-13-10-4-2-3-5-11(10)14-9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 193.24 g/mol, a XLogP3-AA value of 1.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The compound also has a topological polar surface area of 30.5 Ų .

Aplicaciones Científicas De Investigación

Synthesis and Anti-inflammatory Activities

Researchers have developed a series of compounds related to 3-(2-Methoxyphenoxy)pyrrolidine, focusing on their potential as anti-inflammatory and analgesic agents. These compounds, including derivatives of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, have shown dual inhibitory activity against prostaglandin and leukotriene synthesis. Some of these compounds displayed anti-inflammatory activities comparable to indomethacin but with reduced ulcerogenic effects, indicating their potential as safer alternatives for clinical applications (Ikuta et al., 1987).

Antibacterial Activity of Derivatives

In the realm of antibacterial research, novel 4-Pyrrolidin-3-cyanopyridine derivatives, synthesized from compounds like 2-(1,3-bis(pyrrolidin-1-yl)allylidene)malononitrile, have shown significant antimicrobial activity against various bacteria. These derivatives, which include 2-methoxy and 2-phenoxy variants, demonstrated minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, highlighting their potential as effective antibacterial agents (Bogdanowicz et al., 2013).

Direcciones Futuras

Pyrrolidine derivatives, including 3-(2-Methoxyphenoxy)pyrrolidine, continue to be of interest in drug research and development . The versatility of the pyrrolidine scaffold allows for the design of new compounds with different biological profiles . Future research will likely continue to explore the potential of pyrrolidine derivatives in the treatment of various diseases .

Propiedades

IUPAC Name |

3-(2-methoxyphenoxy)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-10-4-2-3-5-11(10)14-9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLANOFAQNVDAQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2CCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B1355977.png)